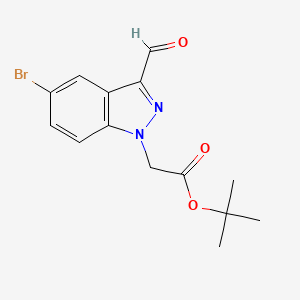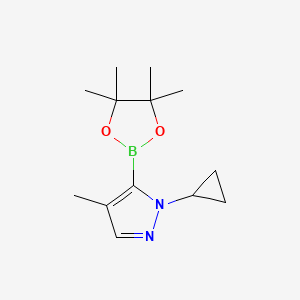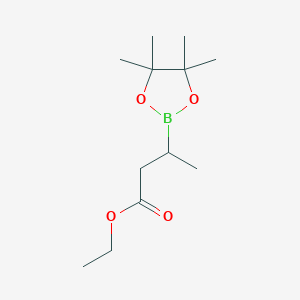
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is an organic compound with the molecular formula C12H23BO4. It is a boronic ester, which is a class of compounds that contain a boron atom bonded to two oxygen atoms and an organic group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be synthesized through the copper-catalyzed addition of diboron reagents to α,β-acetylenic esters. The general procedure involves the use of CuCl, NaOt-Bu, and a Xantphos ligand in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is stirred at room temperature, followed by the addition of bis(pinacolato)diboron and the α,β-acetylenic ester compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes and reagents as described in laboratory settings. The scalability of these reactions allows for the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in the addition of diboron reagents to α,β-acetylenic esters.
THF (Tetrahydrofuran): Common solvent used in these reactions.
Bis(pinacolato)diboron: A diboron reagent used in the synthesis of the compound.
Major Products Formed
Aryl Boronates: Formed through Suzuki-Miyaura coupling reactions.
Pinacol Benzyl Boronate: Formed through borylation at the benzylic C-H bond of alkylbenzenes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological assays and as a tool for studying biochemical pathways.
Wirkmechanismus
The mechanism of action of Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate primarily involves its role as a boronic ester in chemical reactions. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be compared with other similar boronic esters, such as:
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Similar structure but with a propanoate group instead of a butanoate group.
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Contains a propenoate group and is used in similar types of reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic ester with a pyrazole group, used in different synthetic applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its versatility and reactivity make it a valuable reagent in organic synthesis and various scientific research applications.
Eigenschaften
Molekularformel |
C12H23BO4 |
|---|---|
Molekulargewicht |
242.12 g/mol |
IUPAC-Name |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
InChI |
InChI=1S/C12H23BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h9H,7-8H2,1-6H3 |
InChI-Schlüssel |
HQTZZWRHPXHELJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


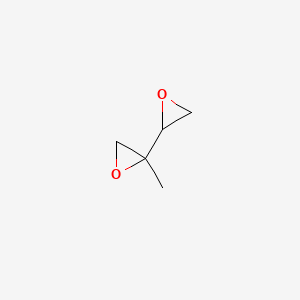
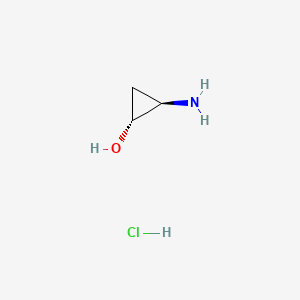


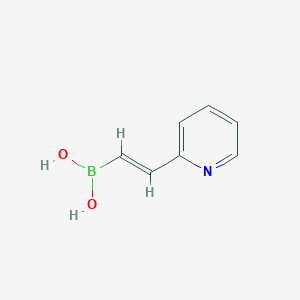
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B13455903.png)
![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)
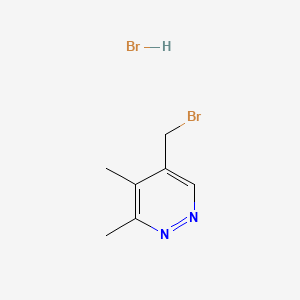
![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)

